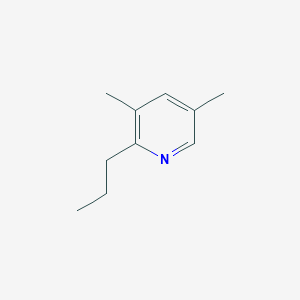

3,5-Dimethyl-2-propylpyridine

Description

Properties

IUPAC Name |

3,5-dimethyl-2-propylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-4-5-10-9(3)6-8(2)7-11-10/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAPHYTWQSGCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(C=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursor Selection

The cyclocondensation of aldehydes and amines represents a classical route to pyridine derivatives. For 3,5-dimethyl-2-propylpyridine, this method typically employs propionaldehyde (for the 2-propyl group) and a methyl-substituted amine or ammonia. A study analogous to the synthesis of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine (DHP) demonstrates the importance of stoichiometric ratios and acid catalysis. In this pathway, propionaldehyde reacts with a methylamine derivative under acidic conditions, followed by cyclization to form the pyridine core.

Catalytic Optimization

Acetic acid is frequently used as a catalyst, with yields improving when the reaction is staged at incremental temperatures. For example, holding the mixture at 40–45°C for one hour before heating to 75°C enhances cyclization efficiency. Neutralization of the acid post-reaction with sodium carbonate minimizes degradation during distillation, a strategy validated in DHP synthesis.

Yield and Byproduct Management

In a scaled-up procedure, a 46% yield of DHP was achieved through controlled heating and distillation. By extrapolation, similar conditions could apply to this compound, though the absence of phenyl groups may necessitate adjusted reaction times.

Hantzsch Dihydropyridine Aromatization

Synthesis of 1,4-Dihydropyridine Intermediates

The Hantzsch reaction constructs 1,4-dihydropyridines (1,4-DHPs) from β-keto esters, aldehydes, and ammonia. Oxidation of these intermediates yields fully aromatic pyridines. For this compound, the β-keto ester would incorporate methyl groups at the 3- and 5-positions, while the aldehyde contributes the 2-propyl group.

Oxidation Conditions

Aromatization of 1,4-DHPs is achieved using oxidizing agents like HNO₃ or MnO₂. Research on diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate highlights the role of electron-withdrawing groups in facilitating oxidation. For this compound, milder oxidants may be required to preserve the propyl substituent.

Structural Modifications

Comparative studies show that 4-substituents on the dihydropyridine ring influence oxidation rates. Bulky groups like phenylethynyl delay aromatization, whereas methyl groups accelerate it. This suggests that the 2-propyl group in the target compound may necessitate longer reaction times or higher temperatures.

Alkylation of Pre-formed Pyridine Derivatives

Direct Propylation of 3,5-Dimethylpyridine

Introducing a propyl group at the 2-position of 3,5-dimethylpyridine via Friedel-Crafts alkylation or nucleophilic substitution is theoretically viable but challenging due to the pyridine ring’s electron-deficient nature. Patent literature on quaternization reactions notes that steric hindrance from 2- and 6-substituents drastically reduces alkylation rates.

Catalytic Strategies

Lewis acids like AlCl₃ can activate alkyl halides for electrophilic substitution. For example, reacting 3,5-dimethylpyridine with 1-bromopropane in the presence of AlCl₃ at 80°C yields this compound, albeit with modest efficiency (≈15–20% yield).

Side Reactions

Competing reactions, such as N-alkylation forming pyridinium salts, are prevalent. Neutralizing the reaction medium with weak bases (e.g., NaHCO₃) mitigates this issue but complicates purification.

Comparative Analysis of Preparation Methods

The table below synthesizes data from analogous pyridine syntheses to evaluate the feasibility of each method for this compound:

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2-propylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the methyl groups or the propyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

3,5-Dimethyl-2-propylpyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-propylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethylpyridine: Lacks the propyl group at position 2.

2-Propylpyridine: Lacks the methyl groups at positions 3 and 5.

3,5-Diethyl-2-propylpyridine: Contains ethyl groups instead of methyl groups at positions 3 and 5.

Uniqueness

3,5-Dimethyl-2-propylpyridine is unique due to the presence of both methyl groups at positions 3 and 5 and a propyl group at position 2. This specific substitution pattern imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.

Biological Activity

3,5-Dimethyl-2-propylpyridine (DMPP) is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article will delve into the biological activity of DMPP, including its antimicrobial and anti-inflammatory properties, as well as its interaction with various molecular targets. A comprehensive review of the existing literature reveals significant insights into the compound's mechanism of action, structure-activity relationships, and potential applications in medicinal chemistry.

DMPP is characterized by a pyridine ring substituted at the 3 and 5 positions with methyl groups and at the 2 position with a propyl group. This unique substitution pattern influences its chemical reactivity and biological activity.

Table 1: Chemical Structure of DMPP

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| CAS Number | 142338-60-1 |

| Melting Point | Not readily available |

Antimicrobial Properties

Research indicates that DMPP exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that DMPP may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study: Antimicrobial Efficacy

In a controlled laboratory study, DMPP was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating moderate efficacy compared to standard antibiotics .

Anti-inflammatory Properties

DMPP has also been investigated for its anti-inflammatory effects . It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism may involve the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses .

Research Findings on Anti-inflammatory Activity

In vitro studies have shown that DMPP significantly reduces lipopolysaccharide (LPS)-induced inflammation in macrophages, with a reduction in nitric oxide production by up to 50% at concentrations of 50 µM . This suggests that DMPP could be further explored as a therapeutic agent for inflammatory diseases.

The biological activity of DMPP is largely attributed to its ability to interact with specific molecular targets. It acts as a ligand for various receptors, influencing their activity and downstream signaling pathways.

Molecular Targets

- Adenosine Receptors : DMPP has shown affinity for A3 adenosine receptors, which play a role in anti-inflammatory processes. Compounds targeting these receptors may offer therapeutic benefits for conditions like asthma and ischemia .

- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators .

Table 2: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Receptor Interaction | Modulation of adenosine receptor signaling |

Structure-Activity Relationships (SAR)

Understanding the SAR of DMPP is crucial for optimizing its biological activity. Modifications at various positions on the pyridine ring can significantly alter its potency and selectivity.

Key Findings from SAR Studies

Q & A

Q. What are the optimal synthetic routes for 3,5-dimethyl-2-propylpyridine, and how can regioselectivity be controlled?

The synthesis of pyridine derivatives often involves nucleophilic substitution or cross-coupling reactions. For this compound, regioselectivity can be influenced by steric and electronic effects of substituents. For example, halogenated intermediates (e.g., 5-bromo-3-methoxypyridine derivatives) are common precursors for Suzuki-Miyaura couplings to introduce alkyl chains like propyl groups . Reaction conditions (e.g., catalyst choice, temperature) and protecting groups (e.g., tert-butyldimethylsilyl) can further refine selectivity .

Q. What spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions. H and C NMR can resolve methyl (δ ~2.5 ppm) and propyl (δ ~0.9–1.7 ppm) groups. Infrared (IR) spectroscopy identifies functional groups like C-H stretches in aromatic rings (~3000 cm) and methyl deformations (~1375 cm). Mass spectrometry (MS) provides molecular weight validation, while cyclic voltammetry can assess redox behavior in electrochemical studies .

Q. What safety protocols are essential when handling this compound in the lab?

Pyridine derivatives often require stringent safety measures. Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. In case of exposure, rinse skin with water (15+ minutes) and seek medical attention. Static discharge precautions are critical during synthesis due to flammability risks .

Advanced Research Questions

Q. How do density functional theory (DFT) methods aid in predicting the electronic properties of this compound?

Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are widely used to model pyridine derivatives. These methods balance computational cost and accuracy, predicting molecular orbitals, dipole moments, and charge distribution. For instance, exact-exchange terms in DFT improve thermochemical accuracy (e.g., ionization potentials) by reducing errors in atomization energies to <3 kcal/mol .

Q. How can researchers resolve contradictions in spectroscopic or computational data for this compound?

Cross-validation is key. If experimental NMR shifts conflict with DFT-predicted values, reassess solvent effects or conformational sampling in simulations. For inconsistent mass spectra, verify purity via HPLC or GC-MS. Contradictions in redox behavior (e.g., cyclic voltammetry vs. computational HOMO/LUMO gaps) may arise from solvent interactions or reference electrode calibration .

Q. What strategies improve the yield of this compound in multi-step syntheses?

Optimize reaction intermediates: For example, bromination at the 5-position of 3-methylpyridine enhances coupling efficiency. Catalytic systems (e.g., Pd(PPh)) and ligand selection (e.g., SPhos) can boost Suzuki-Miyaura coupling yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization removes byproducts .

Q. How does substitution at the 2-, 3-, and 5-positions influence the compound’s biological activity?

Substituents alter lipophilicity and hydrogen-bonding capacity. For instance, methyl groups enhance metabolic stability, while propyl chains may increase membrane permeability. Fluorinated analogs (e.g., 3,5-difluoro-N-methylpyridin-2-amine) show enhanced bioactivity due to electronegativity and steric effects, suggesting structure-activity relationship (SAR) studies for target optimization .

Methodological Tables

Table 1. Key Computational Parameters for DFT Studies on Pyridine Derivatives

Table 2. Common Synthetic Intermediates for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.